Varespladib

Vue d'ensemble

Description

Le Varespladib est un inhibiteur de petite molécule de la phospholipase A2 sécrétée (sPLA2), une enzyme impliquée dans le processus inflammatoire. Initialement développé pour le traitement des maladies inflammatoires, il a montré un potentiel dans divers domaines thérapeutiques, notamment les maladies cardiovasculaires et l’envenimation par les serpents .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Varespladib implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Le produit final est obtenu après purification et caractérisation .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est essentielle pour maximiser le rendement et la pureté. Le processus comprend également des mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions : Le Varespladib subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire différents analogues substitués .

4. Applications de la recherche scientifique

Chimie : Utilisé comme outil pour étudier l’inhibition de la sPLA2 et son rôle dans le métabolisme des lipides.

Biologie : Étudié pour ses effets sur les voies inflammatoires et la signalisation cellulaire.

Médecine : Exploré comme agent thérapeutique pour des affections telles que le syndrome coronarien aigu, la polyarthrite rhumatoïde et l’envenimation par les serpents.

Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et d’antivenins .

Applications De Recherche Scientifique

Varespladib is an inhibitor of secretory phospholipase A2 (sPLA2) isoforms IIa, V, and X . It functions as an anti-inflammatory by targeting the arachidonic acid pathway . While its investigation as a therapy for inflammatory diseases like acute coronary syndrome was halted due to inadequate efficacy, research has shifted to its potential as a snake venom toxin inhibitor . The FDA has granted this compound orphan drug status for snakebite treatment .

This compound as a Snake Venom Inhibitor

More than 30 preclinical studies support the potential of this compound to inhibit venom sPLA2s and minimize their toxic effects in animals . These studies include in vitro pharmacology, crystallography, and in vivo and ex vivo studies in mouse, rat, pig, and human blood .

Key Laboratory Studies

Wang and colleagues found that this compound and this compound-methyl displayed inhibition of phospholipase activity at nanomolar and picomolar IC . this compound (4 mg/kg) can protect against hemorrhage, myonecrosis, and systemic toxicities by measuring the subcutaneous ecchymosis, the muscle damage, and the biochemical variation in serum enzymes from envenomed mice . The majority of the muscle myonecrosis and hemorrhage were inhibited by this compound, and this compound-treated mice recovered rapidly with lesser atrophy and muscle fibrosis . this compound treatment significantly inhibited venom sPLA2, with IC50 and ED50 values of 0.0016 to 0.063 mg/mL and 0.45 to 22.09 µg/g, respectively .

Coagulation Effects

This compound can inhibit the venom sPLA2 activity of hemotoxic snake venoms and effectively neutralize coagulopathic toxicities, including anticoagulation . It can also partially abrogate procoagulant venom effects caused by different toxin families .

Neutralizing Cytotoxicity

This compound has demonstrated potent inhibitory activity against several whole snake venoms and isolated PLA2 toxins . It appears to be more effective in neutralizing the cytotoxic effect. This compound is effective in the inhibition of catalytically-active toxic PLA2s and PLA2-like proteins, expanding the potential therapeutic usefulness of this inhibitor .

BRAVO Trial

The BRAVO trial was a Phase 2 study to evaluate the safety, tolerability, and efficacy of oral this compound . It enrolled 95 patients in the U.S. and India who were administered either this compound or a placebo in conjunction with the standard of care, which included antivenom in 93 of the 95 patients . The results from the BRAVO trial suggest that this compound is safe and well-tolerated for snakebite treatment .

Phase II Clinical Trial

A phase II clinical trial assessed the efficacy and safety of oral this compound methyl in patients bitten by venomous snakes . Among 95 patients randomized, the most common snakebites were from Russell's vipers (n=29), copperheads (n=18), and rattlesnakes (n=14) . The SSS improved from baseline to the average at 6 and 9 hours by 1.1 (95% CI, 0.7 to 1.6) in the this compound group versus 1.5 (95% CI, 1.0 to 2.0) in the placebo group (difference -0.4, 95% CI, -0.8 to 0.1, p=0.13) . A potentially promising signal of benefit was observed in patients initiating treatment within 5 hours of snakebite .

VISTA-16 Trial

Mécanisme D'action

Le Varespladib exerce ses effets en inhibant l’activité de la phospholipase A2 sécrétée (sPLA2). Cette enzyme est impliquée dans la libération d’acide arachidonique à partir des phospholipides membranaires, qui est un précurseur de la synthèse de médiateurs pro-inflammatoires. En bloquant la sPLA2, le this compound réduit la production de ces médiateurs, exerçant ainsi des effets anti-inflammatoires .

Composés similaires :

Méthyl this compound : Un promédicament biodisponible par voie orale du this compound.

LY315920 : Un autre inhibiteur de la sPLA2 présentant des propriétés similaires

Unicité : Le this compound est unique par son inhibition à large spectre de multiples isoformes de sPLA2, y compris les groupes IIA, V et X.

Comparaison Avec Des Composés Similaires

Methyl Varespladib: An orally bioavailable prodrug of this compound.

Uniqueness: this compound is unique in its broad-spectrum inhibition of multiple isoforms of sPLA2, including groups IIA, V, and X.

Activité Biologique

Varespladib (LY-315920) is a synthetic phospholipase A2 (PLA2) inhibitor that has garnered attention for its potential therapeutic applications in treating various inflammatory conditions and snakebite envenomations. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and implications for future therapies.

This compound primarily acts by inhibiting secreted phospholipases A2 (sPLA2s), which are enzymes implicated in inflammatory processes and snake venom toxicity. The compound binds to the active sites of these enzymes, thereby preventing their catalytic activity. Studies have demonstrated that this compound can inhibit both enzymatic and toxic effects of various snake venoms, including those from species like Bothrops moojeni and Daboia acutus .

Key Findings on Mechanism

- Inhibition of PLA2 Activity : this compound effectively abolishes PLA2 activity at concentrations as low as 0.01 mM, while higher concentrations show no effect on other enzymatic activities such as caseinolytic or esterase activities .

- Structural Insights : Crystallographic studies reveal that this compound interacts with specific regions of PLA2-like toxins, blocking their activation and disrupting their ability to damage cellular membranes .

Efficacy in Clinical Studies

This compound has been evaluated in several clinical trials, particularly for its role in managing atherosclerosis and snakebite envenomations.

Atherosclerosis Studies

In the PLASMA I and II trials, this compound was shown to significantly reduce levels of sPLA2-IIa in patients with stable coronary heart disease. The results indicated:

- Dose-Dependent Reduction : Treatment with this compound (50–500 mg twice daily) resulted in a dose-dependent decrease in sPLA2 levels, achieving reductions of 73% to 84% in different dosage groups .

- Lipid Profile Improvement : Patients receiving this compound experienced additional reductions in LDL cholesterol (up to 15%) compared to placebo .

Snakebite Envenomation Trials

The BRAVO trial assessed the efficacy of oral this compound in patients bitten by venomous snakes. Key outcomes included:

- Patient Cohort : The trial involved 95 patients across the U.S. and India, focusing on early treatment within five hours post-bite .

- Clinical Benefits : Although the primary endpoint was not met, significant benefits were observed in early treatment subgroups, including improved recovery rates and reduced illness severity .

Summary of Clinical Findings

| Study | Population | Treatment | Key Outcomes |

|---|---|---|---|

| PLASMA I & II | Patients with stable CHD | This compound (50–500 mg) | 73%-84% reduction in sPLA2 levels; LDL reduction up to 15% |

| BRAVO Trial | Snakebite victims | Oral this compound | Improved recovery rates; reduced illness severity when administered early |

Safety Profile

This compound has been reported to have a favorable safety profile across multiple studies. It has been well-tolerated at doses up to 1000 mg daily over extended periods . No serious adverse events were noted during the clinical trials for snakebite treatment, reinforcing its potential as a safe therapeutic option .

Propriétés

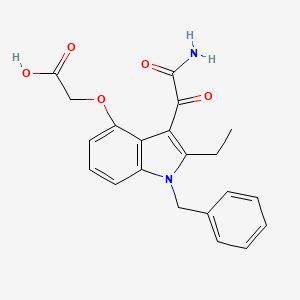

IUPAC Name |

2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLXTPHDSZUFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

172733-42-5 (Sodium salt) | |

| Record name | Varespladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50169378 | |

| Record name | Varespladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172732-68-2 | |

| Record name | Varespladib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172732-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Varespladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varespladib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Varespladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARESPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.